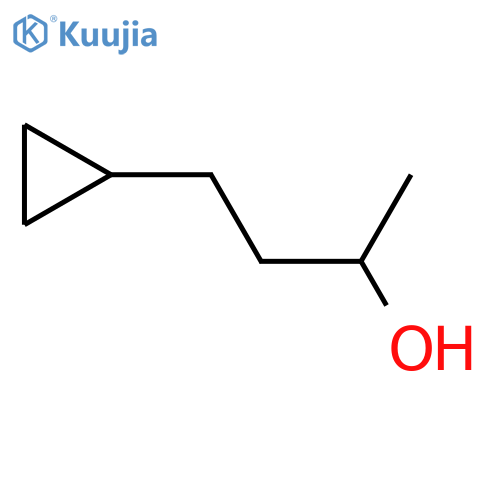Cas no 15451-40-8 (4-cyclopropylbutan-2-ol)

4-cyclopropylbutan-2-ol structure
商品名:4-cyclopropylbutan-2-ol
4-cyclopropylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropylbutan-2-ol
- AKOS013838349
- 15451-40-8
- SCHEMBL5470743
- EN300-1244813
-
- インチ: 1S/C7H14O/c1-6(8)2-3-7-4-5-7/h6-8H,2-5H2,1H3
- InChIKey: WRDVFDUREQOBJX-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCC1CC1
計算された属性
- せいみつぶんしりょう: 114.104465066g/mol
- どういたいしつりょう: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 66.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-cyclopropylbutan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1244813-10.0g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 10g |
$4360.0 | 2023-06-08 | ||
| Enamine | EN300-1244813-1.0g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 1g |
$1014.0 | 2023-06-08 | ||
| Enamine | EN300-1244813-500mg |
4-cyclopropylbutan-2-ol |
15451-40-8 | 500mg |
$535.0 | 2023-10-02 | ||
| Enamine | EN300-1244813-50mg |
4-cyclopropylbutan-2-ol |
15451-40-8 | 50mg |
$468.0 | 2023-10-02 | ||
| Enamine | EN300-1244813-5000mg |
4-cyclopropylbutan-2-ol |
15451-40-8 | 5000mg |
$1614.0 | 2023-10-02 | ||
| Enamine | EN300-1244813-0.1g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 0.1g |
$892.0 | 2023-06-08 | ||
| Enamine | EN300-1244813-0.05g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 0.05g |
$851.0 | 2023-06-08 | ||
| Enamine | EN300-1244813-0.25g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 0.25g |
$933.0 | 2023-06-08 | ||
| Enamine | EN300-1244813-5.0g |
4-cyclopropylbutan-2-ol |
15451-40-8 | 5g |
$2940.0 | 2023-06-08 | ||
| Enamine | EN300-1244813-1000mg |
4-cyclopropylbutan-2-ol |
15451-40-8 | 1000mg |
$557.0 | 2023-10-02 |
4-cyclopropylbutan-2-ol 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
15451-40-8 (4-cyclopropylbutan-2-ol) 関連製品
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
